Ethyl 2-oxo-2H-1-benzopyran-4-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-oxo-2H-chromen-4-yl) carbonate is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-2H-chromen-4-yl) carbonate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
These methods often involve large-scale reactions using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl group, leading to different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Scientific Research Applications
Ethyl (2-oxo-2H-chromen-4-yl) carbonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antimicrobial and antioxidant properties make it a candidate for studying biological processes and developing new drugs.
Medicine: Its potential anticoagulant and anti-inflammatory effects are of interest for therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl (2-oxo-2H-chromen-4-yl) carbonate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl (2-oxo-2H-chromen-4-yl) carbonate can be compared with other coumarin derivatives, such as:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Exhibits strong antioxidant activity.
Coumarin-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl (2-oxo-2H-chromen-4-yl) carbonate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
120450-94-4 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
ethyl (2-oxochromen-4-yl) carbonate |
InChI |
InChI=1S/C12H10O5/c1-2-15-12(14)17-10-7-11(13)16-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI Key |
OILVXBTVNHKWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.